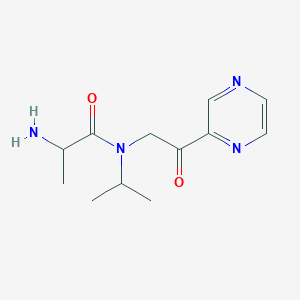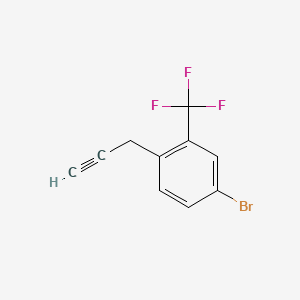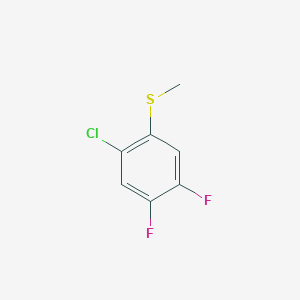
1-(3-Iodo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Iodo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione is a compound that belongs to the class of hexahydropyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of an iodine atom and a methyl group on the phenyl ring adds to the compound’s unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione can be achieved through various methods. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically carried out under acidic conditions, often using a catalyst such as Fe3O4/SiO2–SO3H .
Industrial Production Methods: Industrial production of hexahydropyrimidine derivatives often involves one-pot multicomponent reactions. These methods are favored due to their efficiency and high yield. The choice of catalyst and reaction conditions can significantly affect the product composition and yield .
化学反応の分析
Types of Reactions: 1-(3-Iodo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its cytotoxic and antitumor activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-Iodo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors, leading to various biological effects. For example, hexahydropyrimidine derivatives have been shown to inhibit acetylcholinesterase and β-secretase-1, which are involved in neurological processes .
類似化合物との比較
Fluoroalkyl- and Fluoroaryl-Substituted Hexahydropyrimidines: These compounds share a similar hexahydropyrimidine core but differ in their substituents, which can significantly affect their biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds have a similar pyrimidine core but with different ring structures and substituents.
Uniqueness: 1-(3-Iodo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the iodine atom and the methyl group on the phenyl ring, which can influence its reactivity and biological activity. The specific arrangement of these substituents can lead to distinct interactions with molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C11H11IN2O2 |
|---|---|
分子量 |
330.12 g/mol |
IUPAC名 |
1-(3-iodo-4-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11IN2O2/c1-7-2-3-8(6-9(7)12)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16) |
InChIキー |
MKLHBTCKHJQUJL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2CCC(=O)NC2=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B14772047.png)

![1,1'-Diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B14772055.png)






![1-Bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B14772087.png)
![4'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14772088.png)
